molecular formula C8H12N2Si B1453253 (2-Imidazinylethynyl)trimethylsilane CAS No. 1215509-54-8

(2-Imidazinylethynyl)trimethylsilane

Cat. No. B1453253
M. Wt: 164.28 g/mol
InChI Key: GSYZFRVWOYGHBL-UHFFFAOYSA-N
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Description

(2-Imidazinylethynyl)trimethylsilane is a chemical compound with the molecular formula C8H12N2Si . It is classified as an organosilicon compound and is commonly used as a reagent for organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.

Scientific Research Applications

Catalysis and Synthesis Enhancement

(2-Imidazinylethynyl)trimethylsilane and related trimethylsilanes have been utilized as catalysts and reagents in various synthetic processes. For instance, novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have demonstrated efficacy as recyclable and eco-friendly catalysts for the trimethylsilyl protection of hydroxyl groups. This process produces trimethylsilanes with excellent yields and in very short reaction times. The deprotection of these resulting trimethylsilanes can also be efficiently achieved using the same catalyst (Shirini, Khaligh, & Akbari-Dadamahaleh, 2012).

Organic Synthesis

The compound has also found applications in the realm of organic synthesis. Coupling reactions of alkynylsilanes mediated by a Cu(I) salt were explored, showing that (arylethynyl)trimethylsilanes can couple with aryl triflates and chlorides to yield diarylethynes in considerable yields. These coupling reactions have been applied to the one-pot synthesis of unsymmetrical diarylethynes, demonstrating the compound's versatility in synthesizing complex organic structures (Nishihara et al., 2000).

Gold-Catalyzed Oxidative Coupling

Gold-catalyzed oxidative coupling reactions with aryltrimethylsilanes have been investigated, providing complementary yields to previously described methods. The use of trimethylsilanes in these processes reduces the observation of homocoupling byproducts and facilitates facile intramolecular coupling reactions (Brenzovich, Brazeau, & Toste, 2010).

Chemical Reactivity and Stability Studies

Studies on the reactivity and stability of molecules like (2-Imidazinylethynyl)trimethylsilane have provided insights into their behavior under different conditions. For example, research into the activation of N-heterocyclic carbenes by {BeH2} and {Be(H)(Me)} fragments revealed interactions and transformations pertinent to understanding the reactivity of related compounds (Arrowsmith, Hill, & Kociok‐Köhn, 2015).

properties

IUPAC Name

2-(1H-imidazol-2-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2Si/c1-11(2,3)7-4-8-9-5-6-10-8/h5-6H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZFRVWOYGHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Imidazinylethynyl)trimethylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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